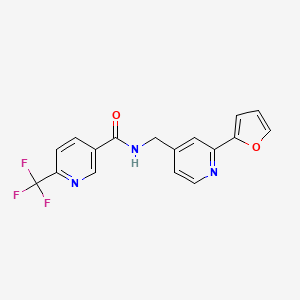

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide, also known as TPN-171, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors and has been studied for its potential use in various diseases, including cancer, inflammation, and metabolic disorders.

Wissenschaftliche Forschungsanwendungen

Bisubstrate Inhibitors of NNMT

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is relevant in the context of nicotinamide N-methyltransferase (NNMT) inhibition. NNMT plays a crucial role in the methylation of nicotinamide and pyridine-containing compounds, influencing various physiological and pathological processes. Overexpression of NNMT is linked to several human diseases. Research has led to the discovery of bisubstrate NNMT inhibitors, like MS2734, which inhibit the enzyme by occupying both substrate and cofactor binding sites, demonstrated by the first crystal structure of human NNMT with a small-molecule inhibitor. This advancement opens avenues for developing more potent and selective NNMT inhibitors (Babault et al., 2018).

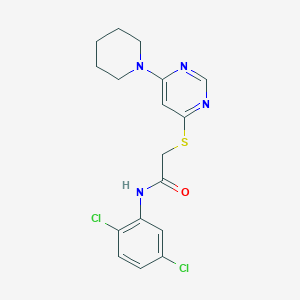

Antimicrobial Activity

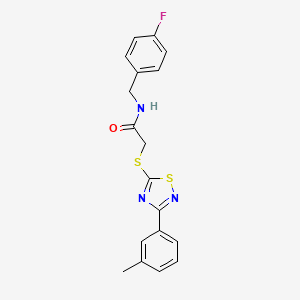

Compounds structurally related to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide have been evaluated for antimicrobial properties. For instance, 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides exhibit significant in vitro antimicrobial activity against various bacterial and fungal species. This suggests potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).

Enzymatic Activity Assays

In the exploration of NNMT's substrate scope and inhibitor development, a rapid and efficient assay using ultra-high-performance hydrophilic interaction chromatography coupled with mass spectrometric detection has been developed. This assay facilitates the analysis of NNMT-mediated methylation for various substrates, providing insights into the enzyme's diversity in substrate recognition and the identification of inhibitors (van Haren et al., 2016).

Potential in Cancer Therapy

The expression of NNMT has been significantly higher in melanoma compared to nevi, indicating its potential as a molecular biomarker for melanoma. The relationship between NNMT levels and prognostic parameters in melanoma patients suggests its utility in diagnosis and prognosis, highlighting the enzyme's role in cancer progression and therapy (Ganzetti et al., 2018).

Metabolic Pathways

Studies on the metabolic fate of nicotinamide in plants have shown the conversion of nicotinamide to various metabolites, including N1-methylnicotinamide and nicotinic acid 1N-glucoside, indicating a complex metabolism involving methylation and conjugation processes. This research provides a comparative perspective on the metabolic pathways of nicotinamide and related compounds across different biological systems (Matsui et al., 2007).

Eigenschaften

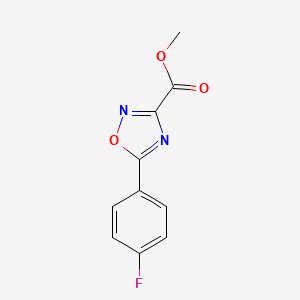

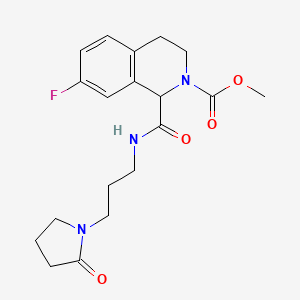

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c18-17(19,20)15-4-3-12(10-22-15)16(24)23-9-11-5-6-21-13(8-11)14-2-1-7-25-14/h1-8,10H,9H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHHDEMHZSZTNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2682222.png)

![1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2682224.png)

![1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2682225.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2682230.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2682238.png)

![2-((2-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682239.png)